N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
Description
N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with an ethyl group at the 4-position and a 1-methylpyrazole-3-carboxamide moiety at the 2-position. This scaffold is notable for its structural similarity to bioactive molecules targeting kinases, antimicrobial agents, and anticancer compounds. The ethyl group on the benzothiazole ring and the methyl substituent on the pyrazole are critical for modulating solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-3-9-5-4-6-11-12(9)15-14(20-11)16-13(19)10-7-8-18(2)17-10/h4-8H,3H2,1-2H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJQRJMTGCAFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine derivatives with 1,3-dicarbonyl compounds.
Coupling of Benzothiazole and Pyrazole Rings: The final step involves coupling the benzothiazole and pyrazole rings through amide bond formation using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and continuous flow reactors to scale up the process efficiently .
Chemical Reactions Analysis
N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide with structurally or functionally related compounds, focusing on substituent effects, pharmacological targets, and activity profiles.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Impact on Activity: The ethyl group in the target compound may enhance lipophilicity compared to the 3,4-dichlorophenyl substituent in compound 8, which likely improves membrane permeability but reduces polarity . Nitro groups (as in compound 8) or coumarin moieties (as in ) introduce distinct electronic effects, influencing target binding.
Unlike the cannabinoid receptor ligands in , which prioritize G-protein coupling, the target compound’s rigid heterocyclic structure may favor enzyme inhibition (e.g., kinases or microbial targets) .
Synthetic Accessibility :
- The target compound’s synthesis likely follows amide coupling protocols similar to compound 8 (HATU/DIPEA in DMF), but the absence of sterically hindered groups (e.g., dichlorophenyl) may simplify purification .
Q & A
Q. How can cross-disciplinary data (e.g., crystallography and bioassays) be integrated to prioritize analogs for preclinical testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
